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Compound of Interest

Ethyl 6-(hydroxymethyl)pyridine-2-
Compound Name:
carboxylate

Cat. No.: B1311370

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the key
chemical reactions of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. This versatile pyridine
derivative serves as a valuable building block in medicinal chemistry and organic synthesis,
primarily utilized as an intermediate in the preparation of more complex bioactive molecules.

Introduction

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a bifunctional molecule featuring a
pyridine ring substituted with an ethyl ester and a hydroxymethyl group. This unique
arrangement of functional groups allows for a variety of chemical transformations, making it a
strategic starting material for the synthesis of diverse molecular scaffolds. Its primary utility lies
in its role as a precursor to Ethyl 6-formylpyridine-2-carboxylate, a key intermediate in the
synthesis of various pharmacologically active compounds, including telomerase inhibitors.[1][2]
The ability to selectively modify the hydroxymethyl and ester functionalities, as well as the
pyridine ring itself, provides a rich platform for the development of novel chemical entities.

Key Reactions and Applications

The principal reactions involving Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate are
centered around the transformation of the hydroxymethyl group. These include oxidation to the
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corresponding aldehyde, esterification to introduce various acyl groups, and conversion to a
chloromethyl group for subsequent nucleophilic substitution.

Medicinal Chemistry Applications: Synthesis of
Telomerase Inhibitors

A significant application of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is in the synthesis
of telomerase inhibitors.[1][2] Telomerase is a reverse transcriptase enzyme that plays a crucial
role in cellular aging and is overexpressed in the majority of cancer cells. Its inhibition is a
promising strategy for cancer therapy. The aldehyde derivative, Ethyl 6-formylpyridine-2-
carboxylate, obtained from the oxidation of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate,
is a critical precursor for creating a variety of heterocyclic compounds with potential telomerase
inhibitory activity.[1][2]

Data Presentation

Physical and Chemical Properties

Property Value Reference
CAS Number 41337-81-9 [3][4]
Molecular Formula CoH11NOs [31[5]
Molecular Weight 181.19 g/mol [31[5]
Appearance White to off-white solid

Purity >98% (commercially available)  [5]

Storage Room temperature or -20°C [315]

Summary of Key Reactions
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Experimental Protocols
Oxidation of the Hydroxymethyl Group to an Aldehyde

The oxidation of the primary alcohol in Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate to an

aldehyde is a crucial step for its use in further synthetic applications, such as the synthesis of

telomerase inhibitors.[1][2] Two common and effective methods are the Swern oxidation and

oxidation with activated manganese dioxide.

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to

aldehydes without over-oxidation to the carboxylic acid.[1][6][7]

Materials:

o Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

o Oxalyl chloride
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e Dimethyl sulfoxide (DMSO)

o Triethylamine (TEA)

e Anhydrous Dichloromethane (DCM)

e Anhydrous Diethyl ether

o Water

e Brine

e Anhydrous Magnesium Sulfate (MgSQOa)

e Round-bottom flask, magnetic stirrer, dropping funnel, and a low-temperature bath (-78 °C,
e.g., dry ice/acetone).

Procedure:

 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous
DCM under a nitrogen atmosphere.

e Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add a solution of DMSO (2.4 equivalents) in anhydrous DCM via the dropping funnel,
maintaining the temperature below -60 °C. Stir the mixture for 10 minutes.

e Add a solution of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (1.0 equivalent) in
anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 20
minutes.

o Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 10
minutes at -78 °C.

» Remove the cooling bath and allow the reaction mixture to warm to room temperature.

» Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers and wash sequentially with water and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.

The crude product, Ethyl 6-formylpyridine-2-carboxylate, can be purified by column
chromatography on silica gel.

Oxidation with activated manganese dioxide is a convenient method for the selective oxidation

of benzylic and allylic alcohols.

Materials:

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
Activated Manganese Dioxide (MnOz)
Dichloromethane (DCM) or Chloroform (CHCIs)

Celite®

Procedure:

To a solution of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (1.0 equivalent) in DCM,
add activated MnO:z (5-10 equivalents by weight).

Stir the resulting suspension vigorously at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can
vary from a few hours to overnight depending on the activity of the MnOs.

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnOx.

Wash the Celite® pad thoroughly with DCM.
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o Combine the filtrates and concentrate under reduced pressure to yield the crude Ethyl 6-
formylpyridine-2-carboxylate.

 Purify the product by column chromatography on silica gel if necessary.

Esterification of the Hydroxymethyl Group

Esterification of the hydroxymethyl group can be achieved through acylation with an acid
anhydride or an acyl chloride in the presence of a base.

This protocol describes the formation of Ethyl 6-(acetoxymethyl)pyridine-2-carboxylate.

Materials:

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
e Acetic anhydride

e Pyridine (as solvent and base)

o Ethyl acetate

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous Sodium Sulfate (NazSOa)

Procedure:

Dissolve Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (1.0 equivalent) in pyridine in a
round-bottom flask.

Add acetic anhydride (1.2 equivalents) dropwise to the solution at room temperature.

Stir the reaction mixture at room temperature and monitor its progress by TLC.

Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
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e Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to
remove excess acetic anhydride and acetic acid, followed by a wash with brine.

» Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

e The resulting Ethyl 6-(acetoxymethyl)pyridine-2-carboxylate can be purified by column
chromatography if needed.

Chlorination of the Hydroxymethyl Group

The hydroxymethyl group can be converted to a chloromethyl group using thionyl chloride,
providing an intermediate for nucleophilic substitution reactions.

Materials:

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

Thionyl chloride (SOCI2)

Anhydrous Dichloromethane (DCM)

Ice bath

Procedure:

In a flame-dried round-bottom flask, dissolve Ethyl 6-(hydroxymethyl)pyridine-2-
carboxylate (1.0 equivalent) in anhydrous DCM.

e Cool the solution in an ice bath.

o Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled solution. A small amount
of DMF can be used as a catalyst.

« Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the
reaction by TLC.
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 After the reaction is complete, carefully quench the reaction by pouring it into ice-cold
saturated aqueous sodium bicarbonate solution.

o Extract the aqueous layer with DCM.

» Wash the combined organic layers with brine, dry over anhydrous Na2SOa4, filter, and
concentrate under reduced pressure.

e The crude Ethyl 6-(chloromethyl)pyridine-2-carboxylate should be used immediately in the
next step or can be purified by column chromatography, though it may be unstable.

Visualizations
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Caption: Chemical transformations of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate.
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General Workflow for Swern Oxidation
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Caption: Experimental workflow for a typical Swern oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

